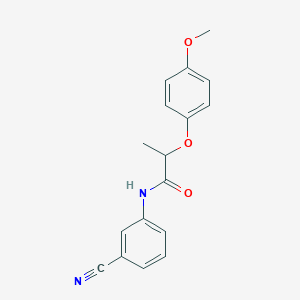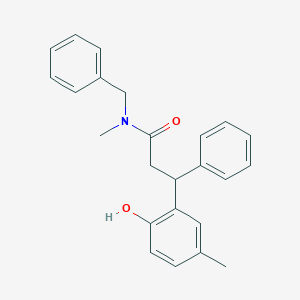
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as BFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFP belongs to the class of amide derivatives and has shown promising results in treating various diseases.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Scientific research has demonstrated that N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide involves the inhibition of various enzymes and signaling pathways. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide also inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide inhibits the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has shown significant biochemical and physiological effects in scientific research. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to reduce tumor growth and induce apoptosis in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, including its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide could help to optimize its therapeutic potential. Finally, research on the safety and toxicity of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide could help to determine its potential for clinical use.
Conclusion:
In conclusion, N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the activity of specific enzymes and signaling pathways, leading to significant biochemical and physiological effects. While N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide could help to optimize its therapeutic potential and determine its potential for clinical use.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEPHVXUCHMYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(dimethylamino)-4-pyrimidinyl]benzoic acid](/img/structure/B4110266.png)

![N-{1-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110281.png)
![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4110294.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4110298.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4110304.png)
![3-(2-oxo-2-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1-isoindolinone](/img/structure/B4110323.png)
![ethyl 2-amino-7-(4-fluorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4110329.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)
![4-(benzyloxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4110372.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4110380.png)